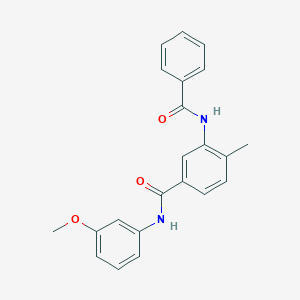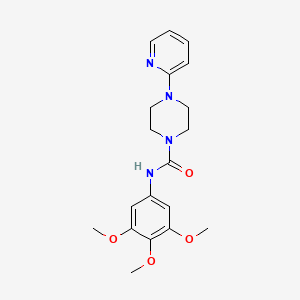![molecular formula C18H18F3N3 B4535967 3-methyl-6-(4-methylphenyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4535967.png)
3-methyl-6-(4-methylphenyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
The compound belongs to the family of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science. This specific compound features a combination of substituents that influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines generally involves multistep reactions, including cyclization processes that integrate various substituents into the heterocyclic framework. Techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and regioselective condensations have been developed to enhance the efficiency and selectivity of these synthetic routes (Polo et al., 2017). These methods allow for the construction of the pyrazolo[3,4-b]pyridine core, with subsequent functionalization introducing specific substituents, such as the trifluoromethyl and methylphenyl groups.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridines is characterized by the presence of nitrogen atoms in the heterocyclic ring, which significantly influences the electronic properties and conformational stability of the molecule. X-ray crystallography and spectroscopic methods such as IR, Raman, and NMR are commonly used to elucidate these structures and understand the impact of substituents on the molecular conformation (Ganapathy et al., 2015).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridines participate in various chemical reactions, including N-alkylation, acylation, and condensation with active methylene compounds. These reactions enable further derivatization of the core structure and the introduction of functional groups that modulate the compound's chemical properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity towards nucleophilic substitution reactions (Nagender et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridines, including melting point, solubility, and stability, are influenced by the nature and position of substituents on the heterocyclic ring. These properties are critical for the compound's applications in material science and pharmaceutical formulations. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to assess the thermal properties and stability of these compounds.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, of pyrazolo[3,4-b]pyridines are governed by the electronic effects of the substituents and the inherent characteristics of the heterocyclic system. Studies on the electronic structure, using methods like density functional theory (DFT), provide insights into the reactivity patterns and potential sites for chemical modifications (Halim & Ibrahim, 2022).
properties
IUPAC Name |
3-methyl-6-(4-methylphenyl)-1-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3/c1-4-9-24-17-16(12(3)23-24)14(18(19,20)21)10-15(22-17)13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNJTUCMUYQMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(4-methylphenyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4535890.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4535898.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4535908.png)
![5-(difluoromethyl)-3-methyl-1-{[(2-methylbenzyl)thio]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4535912.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4535927.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B4535934.png)



![isopropyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4535990.png)
![4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4535991.png)

![2-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4536003.png)
